(4-tert-Butylcyclopent-1-en-1-yl)(morpholin-4-yl)methanone
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Overview
Description
(4-tert-Butylcyclopent-1-en-1-yl)(morpholin-4-yl)methanone is an organic compound that features a cyclopentene ring substituted with a tert-butyl group and a morpholine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylcyclopent-1-en-1-yl)(morpholin-4-yl)methanone typically involves the reaction of 4-tert-butylcyclopent-1-ene with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butylcyclopent-1-en-1-yl)(morpholin-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(4-tert-Butylcyclopent-1-en-1-yl)(morpholin-4-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-tert-Butylcyclopent-1-en-1-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclopent-1-ene: A structurally related compound with similar cyclopentene and tert-butyl groups but lacking the morpholine ring.
Morpholine derivatives: Compounds containing the morpholine ring, which can exhibit similar chemical reactivity and biological activity.
Uniqueness
(4-tert-Butylcyclopent-1-en-1-yl)(morpholin-4-yl)methanone is unique due to the combination of the cyclopentene ring with a tert-butyl group and a morpholine ring attached to a methanone group. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
CAS No. |
162757-88-2 |
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Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
(4-tert-butylcyclopenten-1-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H23NO2/c1-14(2,3)12-5-4-11(10-12)13(16)15-6-8-17-9-7-15/h4,12H,5-10H2,1-3H3 |
InChI Key |
UBMBPYXAHCKMGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC=C(C1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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